Ethyl 3-phenyl-1,2-oxazole-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-phenyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-16-13-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYVEPHLOUEYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CON=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Mechanistic Investigations of Oxazole 4 Carboxylates
Foundational Synthetic Routes to the 1,2-Oxazole Core
The construction of the 1,2-oxazole (or isoxazole) ring can be achieved through several fundamental synthetic pathways. These routes typically involve the formation of the O-N-C-C-C backbone of the heterocycle from acyclic precursors.
The [3+2] cycloaddition reaction between a nitrile oxide (as the 1,3-dipole) and a dipolarophile, such as an alkene or an alkyne, is one of the most powerful and widely used methods for constructing isoxazole (B147169) and isoxazoline (B3343090) rings. researchgate.netnih.gov This reaction is a type of pericyclic reaction that can proceed through a concerted mechanism. nih.gov
Nitrile oxides are often unstable and are typically generated in situ from various precursors. mdpi.com Common methods for their generation include the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, or the dehydration of primary nitro compounds. nih.goveresearchco.com For instance, aldoximes can be oxidized by reagents like sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS) to form the corresponding nitrile oxide, which is immediately trapped by the dipolarophile present in the reaction mixture. eresearchco.comrsc.org
The reaction of the in situ generated nitrile oxide with an alkyne leads directly to the formation of a substituted isoxazole. nih.goveresearchco.com The regioselectivity of the cycloaddition is a crucial aspect, influenced by both steric and electronic factors of the substituents on the nitrile oxide and the alkyne. mdpi.com This method provides a versatile entry to a wide array of substituted isoxazoles. researchgate.netnih.gov For example, the reaction of terminal alkynes with nitrile oxides, formed in situ from hydroxyimidoyl chlorides, is a standard route to 3,5-disubstituted isoxazoles. nih.gov Intramolecular versions of this reaction, where the nitrile oxide and the alkyne moieties are part of the same molecule, have been employed to create fused heterocyclic systems containing an isoxazole ring. nih.govmdpi.com
| Nitrile Oxide Precursor | Dipolarophile | Conditions | Product Type | Citation |
| Hydroxyimidoyl chlorides | Terminal alkynes | Base (e.g., Et3N) | 3,5-Disubstituted isoxazoles | nih.gov |
| Aldoximes | Alkynes | Oxidant (e.g., NCS, bleach) | Substituted isoxazoles | rsc.orgmdpi.com |
| Primary nitro compounds | Alkynes/Alkenes | Dehydrating agent (e.g., Yamaguchi reagent) | Fused isoxazoles/isoxazolines | nih.gov |
| Hydroximinoyl chlorides | Terminal alkynes | Dielectric heating | Substituted isoxazoles | nih.gov |
A classic and fundamental approach to the isoxazole ring is the cyclocondensation of a three-carbon component with hydroxylamine (B1172632) or its salts. youtube.commisuratau.edu.ly The most common three-carbon precursors are 1,3-dicarbonyl compounds, such as 1,3-diketones or β-ketoesters. misuratau.edu.lytcichemicals.com This method is often referred to as the Claisen isoxazole synthesis. misuratau.edu.lynih.gov
The reaction mechanism typically begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form an oxime intermediate. youtube.commisuratau.edu.ly Subsequently, an intramolecular condensation occurs where the hydroxyl group of the oxime attacks the second carbonyl group, followed by a dehydration step to yield the aromatic isoxazole ring. youtube.com
The reaction of unsymmetrical 1,3-dicarbonyls can lead to a mixture of regioisomers. nih.gov However, the reaction conditions, such as pH, can influence the regiochemical outcome. nih.gov For instance, reacting aryl 1,3-diketoesters with hydroxylamine hydrochloride under acidic conditions primarily yields 3,5-isoxazole esters. nih.gov This method has been widely applied, including in solvent-free microwave-assisted syntheses, to produce various 3,5-disubstituted isoxazoles. rasayanjournal.co.in
| 1,3-Dicarbonyl Substrate | Reagent | Conditions | Product Type | Citation |
| 1,3-Diphenyl-1,3-propanedione | Hydroxylamine hydrochloride | Ethanol, reflux | 3,5-Diphenylisoxazole | tcichemicals.com |
| Diaryl 1,3-diketones | Hydroxylamine hydrochloride | Silica gel, microwave | 3,5-Diaryl isoxazoles | rasayanjournal.co.in |
| Chalcones (α,β-unsaturated ketones) | Hydroxylamine hydrochloride | KOH, ethanol, reflux | 3,5-Disubstituted isoxazoles | nih.govrasayanjournal.co.in |
| β-Ketoesters | Hydroxylamine hydrochloride | Amine-functionalized cellulose (B213188) catalyst | 3-Substituted-isoxazol-5(4H)-ones | mdpi.com |
Cyclodehydration represents another key strategy for forming the isoxazole ring. This approach involves the removal of a water molecule from a precursor that already contains the requisite O-N-C-C-C atom sequence in a linear form. A prime example is the dehydration of β-hydroxy oximes, which can cyclize to form the isoxazole ring.
A significant application of dehydration in isoxazole synthesis is the conversion of primary nitroalkanes into nitrile oxides. nih.gov Reagents such as phenyl isocyanate or dehydrating agents like the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) can facilitate this transformation. nih.gov The nitrile oxide is generated in situ and can then undergo an intramolecular [3+2] cycloaddition with a tethered alkene or alkyne, a process known as an intramolecular nitrile oxide cycloaddition (INOC). nih.gov This method is particularly effective for constructing carbocycle-fused isoxazole and isoxazoline derivatives from precursors containing both a nitro group and a dipolarophile. nih.gov The dehydration of aldoximes is also a foundational step in many nitrile oxide generation schemes, which are then used in subsequent cycloadditions. nih.gov
Targeted Synthesis of Ethyl 3-phenyl-1,2-oxazole-4-carboxylate Analogs
The synthesis of isoxazoles with a carboxylate group at the C4 position, such as this compound, requires specific methodologies that can control the regiochemistry of the ring formation.
Achieving regiocontrol to favor the 4-substituted isoxazole isomer is a significant synthetic challenge, as classical methods often yield mixtures. nih.gov One of the most effective strategies for the regioselective synthesis of 1,2-oxazole-4-carboxylates involves the use of β-enamino ketoesters as precursors. beilstein-journals.orgnih.govresearchgate.net These substrates have proven to be excellent 1,3-dielectrophilic systems that allow for better control over regioselectivity compared to their 1,3-dicarbonyl counterparts. nih.gov
The reaction of a β-enamino ketoester with hydroxylamine hydrochloride can proceed via a controlled pathway to yield the desired 1,2-oxazole-4-carboxylate. beilstein-journals.orgresearchgate.net The proposed mechanism involves the initial reaction of hydroxylamine with the enaminone to form an intermediate, followed by the elimination of an amine (e.g., dimethylamine). beilstein-journals.orgnih.gov This is followed by an intramolecular cyclization and subsequent dehydration to generate the final 3,5-disubstituted-1,2-oxazole-4-carboxylate product. beilstein-journals.orgnih.govresearchgate.net This approach has been successfully used to synthesize a variety of methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates. beilstein-journals.orgnih.gov The careful selection of the β-enamino diketone structure and reaction conditions allows for the regioselective synthesis of four different series of regioisomeric isoxazoles. nih.govrsc.org
| β-Enamino Ketoester Precursor | Reagent | Product | Citation |
| Methyl 2-(1-(dimethylamino)ethylidene)-3-oxobutanoate | Hydroxylamine hydrochloride | Methyl 5-methyl-3-(substituted)-1,2-oxazole-4-carboxylate | beilstein-journals.orgnih.gov |
| β-Enamino diketones | Hydroxylamine hydrochloride | 4,5-Disubstituted isoxazoles | nih.gov |
| β-Enamino diketones | Hydroxylamine hydrochloride | 3,4-Disubstituted isoxazoles | nih.gov |
| β-Enamino diketones | Hydroxylamine hydrochloride | 3,4,5-Trisubstituted isoxazoles | nih.gov |
Catalysis, particularly with transition metals like copper, plays a crucial role in modern isoxazole synthesis, offering enhanced efficiency, milder reaction conditions, and improved regioselectivity. nih.govthieme-connect.com Copper-catalyzed reactions are prominent in the synthesis of isoxazoles via [3+2] cycloaddition. organic-chemistry.orgnih.gov For instance, copper(I) catalysts are famously used in the azide-alkyne cycloaddition (click chemistry), and similar principles have been applied to nitrile oxide cycloadditions. eresearchco.comnih.gov
Copper-catalyzed methods can facilitate the [3+2] cycloaddition of alkynes with nitrile oxides that are generated in situ. organic-chemistry.org These reactions often proceed with high regioselectivity. organic-chemistry.org Another approach involves the copper-catalyzed intramolecular cyclization of precursors. For example, a one-pot oxidation of propargylamines followed by a CuCl-mediated intramolecular cyclization of the resulting oxime intermediate provides a direct route to substituted isoxazoles. thieme-connect.com The copper catalyst is hypothesized to facilitate the isomerization of the E-oxime to the more reactive Z-isomer, allowing the cyclization to proceed efficiently. thieme-connect.com Such catalytic systems are valuable for creating polysubstituted isoxazoles with a wide range of functional groups. nih.gov
| Catalytic System | Reaction Type | Substrates | Product Type | Citation |
| Cu/Al2O3 nanocomposite | 1,3-Dipolar cycloaddition | Terminal alkynes, Hydroxyimidoyl chlorides | 3,5-Disubstituted isoxazoles | nih.gov |
| CuCl | Intramolecular cyclization | Propargylamine-derived oximes | Substituted isoxazoles | thieme-connect.com |
| Copper nitrate | Cycloaddition | Two different alkynes | Polysubstituted isoxazoles | nih.gov |
| AuCl3 | Cycloisomerization | α,β-Acetylenic oximes | Substituted isoxazoles | organic-chemistry.org |
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields in the formation of heterocyclic compounds, including oxazoles. The application of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. nih.gov
One notable application involves the synthesis of substituted oxazole (B20620) carboxamides. For instance, novel phenyl oxazole isoxazole carboxamides have been synthesized using microwave-assisted technology. This approach highlights the efficiency of MAOS in constructing complex heterocyclic systems. researchgate.net Another relevant method is the van Leusen reaction, where 5-substituted oxazoles are prepared by reacting aldehydes with tosylmethyl isocyanide (TosMIC). Under microwave irradiation at 350W, this reaction can be completed in approximately 8 minutes, offering a rapid route to oxazole derivatives. ijpsonline.com
Furthermore, microwave heating has been effectively used for the cyclocondensation of 2-aminothiophenols or 2-aminophenols with aldehydes to produce benzothiazoles and benzoxazoles, respectively, demonstrating the broad applicability of this technology in heterocycle synthesis. ias.ac.in The synthesis of ethyl-quinolon-4-one-3-carboxylates has also been expedited through microwave-assisted one-pot procedures, showcasing the potential for rapid access to carboxylate-functionalized heterocycles. conicet.gov.ar
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |
| Triazole Condensation | 290 minutes | 10-25 minutes | 78% to 97% | nih.gov |
| van Leusen Oxazole Synthesis | Several hours | ~8 minutes | Good to excellent yields | ijpsonline.com |
| Quinolone Carboxylate Hydrolysis | Long reflux times | 15 minutes | Clean, fast conversion | conicet.gov.ar |
Novel and Green Synthetic Methodologies for Oxazole-4-carboxylates
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for constructing the oxazole core, particularly for oxazole-4-carboxylates.
A highly efficient method for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids has been developed. acs.org This strategy avoids the pre-functionalization of starting materials and tolerates a wide range of functional groups. The core of this method is the activation of a carboxylic acid with an easy-to-handle and stable triflylpyridinium reagent. This activated intermediate, an acylpyridinium salt, is then trapped by an isocyanoacetate, such as ethyl isocyanoacetate, to undergo cyclization and form the desired oxazole-4-carboxylate. acs.org
This transformation demonstrates broad substrate scope, including its application to the late-stage functionalization of bioactive compounds and FDA-approved drugs. acs.org The use of carboxylic acids as starting materials is advantageous as they are widely available, stable, and versatile building blocks in organic synthesis. acs.org
The transformation of isoxazoles into oxazoles represents an elegant and atom-economical synthetic route. A notable method involves the controlled isomerization of 4-acyl-5-methoxyisoxazoles to yield oxazole-4-carboxylic acid derivatives. nih.govresearchgate.net This reaction can be catalyzed by Fe(II) and proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. nih.govresearchgate.net
The reaction pathway is highly dependent on the conditions:
Catalytic Thermolysis: Heating the transient azirine intermediate in dioxane at 105 °C in the presence of an Fe(II) catalyst leads back to an isomerized isoxazole-4-carboxylate. nih.govresearchgate.net
Non-catalytic Thermolysis: Subjecting the azirine intermediate to higher temperatures (e.g., 170 °C in o-dichlorobenzene) without a catalyst promotes its rearrangement into the corresponding oxazole-4-carboxylate. nih.govresearchgate.net
Photochemical isomerization offers another green alternative. Isoxazoles can be converted to their oxazole counterparts via a photochemical transposition reaction, often conducted in a continuous flow process, which allows for rapid and mild reaction conditions. organic-chemistry.orgucd.ie
Table 2: Conditions for Controlled Isomerization of Isoxazole Precursors
| Starting Material | Conditions | Intermediate | Product | Reference |
| 4-Acyl-5-methoxyisoxazole | MeCN, 50 °C, Fe(II) catalyst | 2-Acyl-2-(methoxycarbonyl)-2H-azirine | Transient azirine | nih.govresearchgate.net |
| 2-Acyl-2-(methoxycarbonyl)-2H-azirine | o-dichlorobenzene, 170 °C (non-catalytic) | Nitrile ylide (putative) | Oxazole-4-carboxylate | nih.govresearchgate.net |
| Substituted Isoxazole | MeCN, UV light (Hg lamp), 25-40 °C | Azirine intermediate | Oxazole | organic-chemistry.orgucd.ie |
Continuous flow chemistry provides significant advantages in terms of safety, scalability, and process control for the synthesis of heterocyclic compounds. Fully automated continuous flow synthesis of 4,5-disubstituted oxazoles has been successfully demonstrated. durham.ac.ukacs.org
In a typical setup, a stream of a benzoyl chloride derivative and ethyl isocyanoacetate in a solvent like acetonitrile (B52724) are combined in a mixing chip. This stream is then passed through a packed column containing a solid-supported base, such as polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP). durham.ac.uk The base catalyzes the intramolecular cyclization of the initial adduct, rapidly yielding the desired oxazole-4-carboxylate product. durham.ac.uk This method allows for the production of gram quantities of material and the rapid generation of compound libraries. durham.ac.ukacs.org
Additionally, the photochemical isomerization of isoxazoles to oxazoles has been efficiently adapted to a continuous flow process. A solution of the isoxazole precursor is pumped through a UV photoreactor, enabling a rapid and scalable conversion to the oxazole product under mild conditions. ucd.ie
Detailed Reaction Mechanism Studies in Oxazole Ring Construction
Understanding the reaction mechanisms, key intermediates, and transition states is crucial for optimizing existing synthetic routes and designing new ones.
Several key mechanistic pathways have been elucidated for oxazole ring formation:
From Carboxylic Acids: The direct synthesis from carboxylic acids is proposed to proceed through the in situ formation of an acylpyridinium salt. This highly electrophilic intermediate is generated from the reaction between the carboxylic acid, an activating agent (like a triflylpyridinium salt), and a base such as 4-(dimethylamino)pyridine (DMAP). This salt is then attacked by the nucleophilic carbon of a deprotonated isocyanoacetate. The resulting adduct undergoes a subsequent cyclization and dehydration to furnish the final oxazole ring. acs.org
Isomerization from Isoxazoles: The conversion of 4-acyl-5-methoxyisoxazoles to oxazole-4-carboxylates is a well-studied rearrangement that hinges on the formation of a 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. nih.govresearchgate.net This transient species is central to the reaction's outcome. DFT calculations support a mechanism where, under non-catalytic thermolysis, the azirine ring opens to form a nitrile ylide intermediate. This ylide then undergoes an intramolecular cyclization to form the thermodynamically more stable oxazole ring. nih.govresearchgate.net The photochemical pathway is also believed to proceed via a similar azirine intermediate. researchgate.net
From Propargylamines: The cyclization of N,1,1-tricarbonylated propargylamines to form oxazole-4-carboxylates involves a base-induced ring closure. nih.gov A plausible mechanism suggests that the reaction is initiated by the protonation of the ethynyl (B1212043) group, generating a vinyl cation intermediate . The subsequent attack of the amide oxygen onto this cation, followed by tautomerism and aromatization, leads to the formation of the oxazole ring. nih.gov
These mechanistic insights, often supported by computational studies and the isolation of transient species, provide a foundational understanding for the rational design of synthetic strategies for complex molecules like this compound. nih.govresearchgate.net
Role of Reagents and Catalysts in Reaction Pathways
Cyclocondensation and Cycloaddition Strategies
One of the fundamental approaches to constructing the 1,2-oxazole ring involves the cyclocondensation reaction between a 1,3-dicarbonyl compound or a synthetic equivalent and a source of hydroxylamine. In a common pathway, β-enamino ketoesters react with hydroxylamine hydrochloride to form the 1,2-oxazole core. nih.gov The reaction proceeds via a cycloaddition mechanism where hydroxylamine acts as a dinucleophile, attacking the carbonyl carbon and the β-carbon of the enamine system, leading to the heterocyclic ring after dehydration. nih.gov The acidic nature of hydroxylamine hydrochloride can also catalyze the initial steps of the reaction.
Another significant method is the van Leusen oxazole synthesis, which constructs the oxazole ring from aldehydes using Toluenesulfonylmethyl isocyanide (TosMIC). nih.govbiointerfaceresearch.com In this reaction, a strong base, such as potassium carbonate, plays a catalytic role by deprotonating the active methylene (B1212753) group of TosMIC. biointerfaceresearch.com The resulting anion attacks the aldehyde, initiating a sequence of cyclization and elimination of toluenesulfinic acid to yield the oxazole ring. ijpsonline.com This method is particularly versatile for creating 5-substituted oxazoles. nih.gov
Table 1: Key Reagents in Cyclocondensation and Cycloaddition Reactions
| Reaction Type | Key Reagent | Role | Base/Catalyst | Outcome | Reference |
| Cyclocondensation | Hydroxylamine hydrochloride | Provides N-O fragment for the oxazole ring | Not always required | Forms 1,2-oxazole ring from β-dicarbonyl precursors | nih.gov |
| van Leusen Reaction | Toluenesulfonylmethyl isocyanide (TosMIC) | Provides C-N-C fragment | Potassium Carbonate (K₂CO₃) | Forms oxazole ring from aldehydes | nih.govbiointerfaceresearch.com |
Transition Metal Catalysis
Transition metal catalysts, particularly those based on copper and palladium, have enabled the development of highly efficient and selective methods for synthesizing oxazole derivatives.
Copper Catalysis: Copper catalysts are effective in promoting intramolecular cyclization reactions. For instance, N-benzoyl-β-(methylthio)enamides can be converted into 2-phenyl-5-(methylthio)-4-alkoxycarbonyloxazoles using silver carbonate as a catalyst in a 5-endo cyclization. ijpsonline.com Copper(I) iodide (CuI) has also been used to catalyze the C-O coupling reactions that are key steps in certain oxazole syntheses. researchgate.net
Palladium Catalysis: Palladium catalysts are instrumental in synthetic routes that involve C-H activation and cross-coupling reactions. A one-step synthesis of oxazole derivatives from simple amides and ketones has been established via a Pd(II)-catalyzed sp² C-H activation pathway. researchgate.net This process is believed to proceed through a sequential C-N bond formation followed by a C-O bond formation to close the oxazole ring. researchgate.net
Table 2: Transition Metal Catalysts in Oxazole Synthesis
| Catalyst System | Reaction Type | Role of Catalyst | Common Precursors | Outcome | Reference |
| Copper (Cu) salts | Intramolecular Cyclization / C-O Coupling | Promotes ring closure and C-O bond formation | Functionalized enamides | Forms substituted oxazoles | ijpsonline.comresearchgate.net |
| Palladium (Pd) complexes | C-H Activation / Cross-Coupling | Catalyzes C-N and C-O bond formation | Amides and ketones | One-pot synthesis of oxazoles | researchgate.net |
Dehydration and Direct Synthesis Methods
Classical methods like the Robinson-Gabriel synthesis rely on the cyclodehydration of 2-acylaminoketones. Modern variations may employ potent dehydrating agents like phosphorus oxychloride to facilitate ring closure under heating. ijpsonline.comekb.eg The phosphorus oxychloride activates the amide carbonyl group, making it more susceptible to intramolecular nucleophilic attack by the enol or enolate form of the adjacent ketone, thereby forming the oxazole ring.
More recent innovations focus on the direct synthesis of oxazoles from carboxylic acids, avoiding the need to pre-activate them as acid chlorides or esters. acs.orgnih.gov A highly efficient method uses a stable triflylpyridinium reagent to activate the carboxylic acid in situ. acs.orgnih.gov This generates a highly reactive acylpyridinium salt intermediate. This intermediate is then trapped by an isocyanoacetate in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP), which can be recovered and reused, to form the desired 4,5-disubstituted oxazole. acs.orgnih.gov
Table 3: Reagents for Dehydration and Direct Synthesis
| Method | Key Reagent/Catalyst | Role | Starting Materials | Outcome | Reference |
| Cyclodehydration | Phosphorus oxychloride (POCl₃) | Dehydrating and activating agent | 2-Acylaminoketones | Promotes ring closure to form oxazole | ijpsonline.comekb.eg |
| Direct Synthesis | Triflylpyridinium reagent / DMAP | Activating agent / Base | Carboxylic acids, Isocyanoacetates | In situ formation of a reactive intermediate, followed by cyclization | acs.orgnih.gov |
Based on the provided search results, detailed experimental data for the specific compound This compound is not available. The search results contain information for structurally similar but distinct compounds, such as those with different substitution patterns (e.g., ethyl 5-methyl-2-phenyloxazole-4-carboxylate) or different heterocyclic cores (e.g., ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate).
To generate a scientifically accurate article as requested, specific data from ¹H NMR, ¹³C NMR, ¹⁵N NMR, HRMS, and Single-Crystal X-ray Diffraction analyses for the exact title compound is required. Without access to these specific research findings, it is not possible to create the detailed and accurate content for each subsection of the provided outline.
Therefore, the article cannot be generated as the necessary factual data is not present in the provided search results.
Advanced Spectroscopic and Structural Characterization Techniques
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Intermolecular Interactions and Crystal Packing
The crystal architecture of oxazole (B20620) derivatives is primarily dictated by a network of weak intermolecular interactions. While specific crystallographic data for Ethyl 3-phenyl-1,2-oxazole-4-carboxylate is not extensively detailed in the available literature, the analysis of closely related 4,5-diaromatic substituted oxazoles provides a robust framework for understanding its solid-state structure. bohrium.commdpi.comnih.gov
Key intermolecular interactions expected to play a role in the crystal packing of this compound include:
C—H···O and C—H···N Hydrogen Bonds: The hydrogen atoms of the phenyl ring and the ethyl group can act as weak hydrogen bond donors, interacting with the oxygen atoms of the carboxylate group and the nitrogen atom of the oxazole ring. These interactions are crucial in forming layered or three-dimensional supramolecular structures.
π-π Stacking Interactions: The presence of the phenyl ring and the oxazole ring, both of which are aromatic systems, allows for π-π stacking interactions. These attractive, noncovalent interactions between aromatic rings are significant in stabilizing the crystal packing.
Studies on compounds with similar structural motifs, such as ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, also highlight the importance of various π-interactions (n→π*, lp···π, and π···π) in defining the crystalline structure. mdpi.com The interplay and hierarchy of these diverse and relatively weak forces ultimately determine the final crystal architecture of the compound. bohrium.commdpi.com
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts: the ethyl ester, the phenyl group, and the oxazole ring. By analyzing the spectra of analogous compounds, such as 5-Methyl-3-phenylisoxazole-4-carboxylic acid nih.gov and other substituted oxadiazoles (B1248032) ajchem-a.com, a detailed assignment of the principal vibrational modes can be inferred.
Expected Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester Group | C=O Stretch | 1720 - 1740 |
| C-O Stretch (Ester) | 1200 - 1300 | |
| Phenyl Group | C=C Aromatic Stretch | 1450 - 1600 |
| C-H Aromatic Stretch | 3000 - 3100 | |
| C-H Out-of-plane Bend | 690 - 900 | |
| Oxazole Ring | C=N Stretch | 1500 - 1690 |
| C=C Stretch | ~1600 | |
| Ring Breathing Modes | Fingerprint Region (<1400) | |
| Ethyl Group | C-H Aliphatic Stretch | 2850 - 3000 |
The carbonyl (C=O) stretching vibration of the ethyl ester group is anticipated to be a strong, sharp band in the 1720-1740 cm⁻¹ region. banglajol.info The stretching vibrations of the aromatic C=C bonds in the phenyl ring typically appear as multiple bands in the 1450-1600 cm⁻¹ range. ajchem-a.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group should appear just below 3000 cm⁻¹. globalresearchonline.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties, including fluorescence
The photophysical properties of a molecule are determined by how it absorbs and emits light. This compound, possessing a π-conjugated system composed of the phenyl and oxazole rings, is expected to exhibit distinct absorption and emission characteristics.
UV-Vis Absorption:
The UV-Vis absorption spectrum is characterized by electronic transitions between molecular orbitals. For this compound, the primary absorptions are expected to arise from π → π* and n → π* transitions. banglajol.inforesearchgate.net
π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For similar oxazole derivatives, these transitions lead to absorption maxima (λmax) in the range of 300-400 nm. globalresearchonline.netresearchgate.net
n → π Transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These bands may sometimes be obscured by the more intense π → π* bands.
The solvent environment can influence the position of these absorption bands, a phenomenon known as solvatochromism. globalresearchonline.net Studies on related fluorescent dyes show that the absorption maxima can shift depending on the polarity of the solvent. mdpi.com
Fluorescence:
Many oxazole derivatives are known to be fluorescent, and the presence of a phenyl group conjugated with the oxazole ring suggests that this compound may also exhibit fluorescence. researchgate.netnih.gov Upon absorbing UV light, the molecule is excited to a higher electronic state. It can then relax to the ground state by emitting a photon, a process observed as fluorescence.
The emission spectrum is typically red-shifted (occurs at a longer wavelength) compared to the absorption spectrum, with the difference known as the Stokes shift. Research on π-conjugated oxazoles demonstrates that they can have significant Stokes shifts and emit light across the visible spectrum. researchgate.net The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, and the emission wavelength are also sensitive to the solvent polarity. mdpi.com For instance, some highly substituted oxazole derivatives have been investigated as fluorescent probes for cellular imaging, indicating the potential for strong emission in this class of compounds. nih.gov
Summary of Expected Photophysical Properties:
| Property | Description | Expected Characteristics |
| Absorption Maxima (λmax) | Wavelength of maximum light absorption | Likely in the UV-A range (300-400 nm) due to π → π* transitions. |
| Molar Absorptivity (ε) | Measure of how strongly the molecule absorbs light | Expected to be high for the π → π* transition. |
| Fluorescence | Emission of light upon relaxation from an excited state | Potential for fluorescence in the visible spectrum. |
| Stokes Shift | Difference between absorption and emission maxima | A significant Stokes shift is plausible based on related structures. |
| Solvatochromism | Change in spectral properties with solvent polarity | Both absorption and emission spectra are likely to be solvent-dependent. |
Chemical Transformations and Derivatization Pathways of Ethyl 3 Phenyl 1,2 Oxazole 4 Carboxylate
Reactivity of the 1,2-Oxazole Heterocycle
The 1,2-oxazole ring is an aromatic heterocycle characterized by a relatively weak N-O bond, which significantly influences its reactivity. The ring can participate in various reactions, including substitutions, ring-openings, and redox transformations.
The isoxazole (B147169) ring is generally considered an electron-deficient system, which makes electrophilic aromatic substitution challenging unless activating groups are present on the ring. When such reactions do occur, the position of attack is directed by the existing substituents. For 3-phenyl-1,2-oxazole systems, electrophilic attack, such as nitration, has been observed to occur at the C4 position. For instance, the treatment of cinnamyl alcohol with sodium nitrite (B80452) in acetic acid surprisingly yields 4-nitro-3-phenylisoxazole, demonstrating that electrophilic substitution at the C4 position is feasible. beilstein-journals.org
Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is uncommon and typically requires the presence of a good leaving group at an electron-deficient position, such as C5 or C3. The electron-withdrawing nature of the ester at C4 and the phenyl group at C3 in the title compound would further deactivate the ring toward nucleophilic attack on the carbon atoms.
| Reaction Type | Position of Attack | Conditions/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Electrophilic Substitution (Nitration) | C4 | Sodium nitrite, Acetic acid | 4-Nitro-3-phenylisoxazole | beilstein-journals.org |
| Nucleophilic Substitution | C3 or C5 | Requires a good leaving group (e.g., halogen) | Substituted Isoxazole | General Reactivity |
The inherent strain and weak N-O bond in the 1,2-oxazole ring make it susceptible to cleavage under various conditions, leading to synthetically useful intermediates.
Reductive Ring Opening: The isoxazole ring can undergo reductive ring opening to generate β-enamino ketones or related enamines. For example, methyl 2-(isoxazol-5-yl)-3-oxopropanoates undergo a ring expansion mediated by molybdenum hexacarbonyl [Mo(CO)6] in aqueous acetonitrile (B52724). beilstein-journals.org This process involves the reductive cleavage of the N-O bond to form an enamine intermediate, which then cyclizes to form pyridone derivatives. beilstein-journals.org This strategy highlights a pathway where the isoxazole acts as a masked enamine precursor.
Thermal and Photochemical Rearrangements: 1,2,4-Oxadiazoles, which are isomeric to 1,2-oxazoles, are known to undergo thermal and photochemical rearrangements due to the weak O-N bond. researchgate.net While not directly involving the title compound, this reactivity pattern in a related heterocycle underscores the potential for isoxazoles to undergo similar skeletal reorganizations, such as the Boulton–Katritzky Rearrangement, under specific energetic conditions. researchgate.net
Oxidation: The oxidation of oxazoles, particularly with singlet oxygen, is a well-studied transformation that leads to ring cleavage. The reaction typically proceeds via a [4+2]-cycloaddition of singlet oxygen across the C2 and C5 positions of the oxazole (B20620) ring to form an unstable endoperoxide. cdu.edu.auacs.org This intermediate then rearranges to form triamide products. acs.org This photo-oxidation pathway has been utilized in the synthesis of macrocyclic compounds and natural products. cdu.edu.au
Reduction: Catalytic hydrogenation or reduction with other agents often results in the cleavage of the weak N-O bond. This reductive cleavage can lead to the formation of various acyclic products. For instance, the reduction of the isoxazole ring can yield β-amino-α,β-unsaturated ketones, which are valuable synthetic intermediates. The specific outcome depends on the substrate and the reaction conditions employed.
Transformations Involving the Ethyl Carboxylate Group
The ethyl carboxylate group at the C4 position is a versatile handle for derivatization, allowing for the introduction of a wide range of functional groups through standard ester chemistry.
The ethyl ester of a substituted 3-phenylisoxazole-4-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid under basic conditions. This transformation is a fundamental step for subsequent derivatizations, such as amidation or reduction. For example, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is converted to 5-methyl-3-phenylisoxazole-4-carboxylic acid by treatment with 5% sodium hydroxide (B78521) (NaOH) solution at room temperature. nih.gov This straightforward hydrolysis provides the free carboxylic acid, a key precursor for creating diverse analogues. nih.govresearchgate.net
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | 5% NaOH | 5-Methyl-3-phenylisoxazole-4-carboxylic acid | nih.gov |
The conversion of the ethyl carboxylate to a carboxamide is a common and important derivatization. This can be achieved through a two-step process involving initial hydrolysis to the carboxylic acid, followed by coupling with an amine using a standard coupling agent. Alternatively, direct amidation of the ester can sometimes be accomplished by heating with an amine, although this is generally less efficient. A more common route involves converting the carboxylic acid to a more reactive species like an acid chloride, which then readily reacts with an amine to form the desired carboxamide. This method is used to synthesize a variety of carboxamide derivatives from heterocyclic carboxylic acids.
For instance, the synthesis of 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles has been achieved by reacting ethyl 3-phenylisoxazole-5-carboxylates with N'-hydroxybenzimidamides, a reaction that transforms the ester group into a new heterocyclic system via an amide-like linkage. ijpcsonline.com This highlights the utility of the carboxylate group as a launchpad for constructing more complex molecular architectures.
Reductions to Alcohols or Aldehydes
The reduction of the carboxylate ester in Ethyl 3-phenyl-1,2-oxazole-4-carboxylate to a primary alcohol or an aldehyde represents a fundamental transformation, providing entry into a different class of functionalized oxazoles. The choice of reducing agent is critical to control the extent of the reduction.
Detailed Research Findings: The conversion of carboxylic acids and their ester derivatives to primary alcohols is a common transformation in organic synthesis. libretexts.org Powerful reducing agents like Lithium aluminum hydride (LiAlH₄) are typically required for this conversion, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. libretexts.org The reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon of the ester. libretexts.org For the reduction to stop at the aldehyde stage, less reactive hydride reagents or special techniques are necessary to prevent over-reduction to the alcohol.
While specific studies on the reduction of this compound are not extensively detailed in the provided results, the general principles of ester reduction are applicable. libretexts.orgorganic-chemistry.org The reaction would yield (3-phenyl-1,2-oxazol-4-yl)methanol.
Table 1: Reagents for Ester Reduction
| Reagent | Product | Notes |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | A strong, non-selective reducing agent for esters and carboxylic acids. libretexts.org |
Reactions with Organometallic Reagents (e.g., Grignard)
The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX), provides a direct method for the formation of carbon-carbon bonds at the carbonyl carbon. This typically leads to the formation of tertiary alcohols after acidic workup.
Detailed Research Findings: The addition of Grignard reagents to esters is a classic method for synthesizing tertiary alcohols where two of the alkyl groups are derived from the Grignard reagent. The reaction involves a two-step addition process. The first equivalent of the Grignard reagent adds to the ester carbonyl to form a ketone intermediate, which is highly reactive towards a second equivalent of the Grignard reagent, ultimately forming the tertiary alcohol. An analogous reaction has been observed with ethyl coumarin-3-carboxylate, where the addition of alkylmagnesium halides leads to the formation of new carbon-carbon bonds. acgpubs.org Applying this to this compound, the reaction with an excess of a Grignard reagent (e.g., methylmagnesium bromide) would be expected to produce 2-(3-phenyl-1,2-oxazol-4-yl)propan-2-ol.
Table 2: Expected Products from Grignard Reactions
| Grignard Reagent (RMgX) | Expected Tertiary Alcohol Product |
|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 2-(3-phenyl-1,2-oxazol-4-yl)propan-2-ol |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | 3-(3-phenyl-1,2-oxazol-4-yl)pentan-3-ol |
Reactivity of the Phenyl Substituent at C-3
The phenyl ring at the C-3 position of the oxazole core can undergo reactions typical of aromatic systems, allowing for further molecular complexity.
Aromatic Electrophilic Substitution Reactions
The phenyl group is susceptible to electrophilic attack, leading to the introduction of various substituents. The position of substitution (ortho, meta, or para) is directed by the electronic nature of the 1,2-oxazole ring substituent.
Detailed Research Findings: Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The reactivity of the phenyl ring is influenced by the substituent attached to it. While oxazole rings themselves can be difficult to functionalize via electrophilic substitution unless activated, the phenyl group at C-3 behaves as a typical benzene (B151609) ring, albeit with its reactivity modulated by the heterocyclic system. pharmaguideline.com In a related system, the nitration of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid under mild conditions resulted in substitution at the meta-position of the phenyl group. researchgate.net This suggests that the heterocyclic core can act as a deactivating, meta-directing group. Therefore, reactions like nitration or halogenation on the C-3 phenyl ring of this compound would likely yield meta-substituted products.
Table 3: Potential Aromatic Electrophilic Substitution Reactions
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ethyl 3-(3-nitrophenyl)-1,2-oxazole-4-carboxylate |
| Bromination | Br₂, FeBr₃ | Ethyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate |
Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki Reactions)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. To utilize the C-3 phenyl ring in such a reaction, it must first be functionalized with a suitable group, typically a halogen (e.g., bromine or iodine).
Detailed Research Findings: The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating biaryl compounds from an organoboron reagent and an organic halide, catalyzed by a palladium complex. mdpi.comnih.gov This methodology is widely used in the synthesis of complex molecules, including pharmaceuticals. researchgate.net To apply this to the C-3 phenyl group, a precursor such as Ethyl 3-(4-bromophenyl)-1,2-oxazole-4-carboxylate would be required. This halo-derivative could then be coupled with various arylboronic acids to introduce a new aryl substituent. Research has shown successful palladium-catalyzed C-H activation and arylation at various positions on oxazole and isoxazole rings, highlighting the utility of palladium catalysis in functionalizing these heterocycles. acs.orgrsc.orgresearchgate.net
Table 4: Example of a Suzuki Cross-Coupling Reaction Pathway
| Starting Material | Coupling Partner | Catalyst/Base | Product |
|---|
Functionalization at C-5 Position of the Oxazole Ring
The C-5 position of the 1,2-oxazole ring is another key site for introducing chemical diversity into the core structure.
Introduction of Diverse Substituents
Direct functionalization at the C-5 position can be achieved through various synthetic strategies, including C-H activation/arylation.
Detailed Research Findings: The direct functionalization of heteroarenes via C-H bond activation is a highly efficient and atom-economical synthetic strategy. acs.org Recent studies have demonstrated the feasibility of palladium-catalyzed direct C-H arylation at the C-5 position of isoxazole rings. researchgate.net For instance, the reaction of ethyl isoxazole-3-carboxylate with aryl bromides in the presence of a palladium catalyst can lead to C-5 arylated products. researchgate.net Although the target molecule is a 1,2-oxazole, the principles are analogous. Such reactions often require specific catalytic systems to achieve regioselectivity between the C-4 and C-5 positions. Research on related oxazole systems has shown that the C-5 position can be targeted for substitution. pharmaguideline.com The electron-withdrawing nature of the ester group at C-4 can influence the reactivity of the C-5 C-H bond, potentially facilitating its activation. acs.org
Table 5: Palladium-Catalyzed C-5 Arylation
| Substrate | Aryl Source (Ar-Br) | Catalyst System | General Product Structure |
|---|
Formation of Fused Polycyclic Systems (e.g., oxazolo[5,4-d]pyrimidine (B1261902) derivatives)
The oxazolo[5,4-d]pyrimidine scaffold is a significant heterocyclic system, recognized for its structural analogy to purine (B94841) bases, where an oxazole ring replaces the imidazole (B134444) moiety. dicp.ac.cnnih.govacs.org This structural similarity has made oxazolo[5,4-d]pyrimidines a subject of interest in medicinal chemistry. The synthesis of these fused systems can be approached by constructing the pyrimidine (B1678525) ring onto a pre-existing, appropriately functionalized oxazole. nih.govacs.org
A key intermediate for the synthesis of oxazolo[5,4-d]pyrimidine derivatives is a 5-amino-oxazole-4-carboxylate or a related nitrile. In the context of this compound, this necessitates the introduction of an amino group at the C5 position. While direct amination is challenging, a common strategy involves the conversion of the C4-carboxylate to a primary amide, followed by a rearrangement reaction such as the Hofmann or Curtius rearrangement. mdpi.comresearchgate.net
The Hofmann rearrangement transforms a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate when treated with a reagent like sodium hypobromite (B1234621) (formed in situ from bromine and sodium hydroxide). researchgate.net Similarly, the Curtius rearrangement involves the thermal decomposition of an acyl azide, derived from the corresponding carboxylic acid, into an isocyanate, which can then be hydrolyzed to the primary amine. mdpi.com
Once the crucial intermediate, ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate, is obtained, the construction of the fused pyrimidine ring can proceed. A general two-step synthetic pathway involves the reaction of the 5-aminooxazole with a suitable one-carbon synthon to form an intermediate, which then undergoes cyclization to yield the oxazolo[5,4-d]pyrimidine core. For instance, reaction with triethyl orthoformate can yield an intermediate imidoester derivative, which upon treatment with an amine, cyclizes to form the 7-substituted oxazolo[5,4-d]pyrimidine. nih.gov
The following table outlines a general synthetic pathway for the formation of oxazolo[5,4-d]pyrimidines from a 5-amino-oxazole precursor:
| Step | Reactant(s) | Reagent(s) | Product | Purpose |
| 1 | Ethyl 5-amino-3-phenyl-1,2-oxazole-4-carboxylate | Triethyl orthoformate | Intermediate imidoester | Formation of the pyrimidine ring precursor |
| 2 | Intermediate imidoester | Amine (e.g., methylamine) | 7-Substituted oxazolo[5,4-d]pyrimidine | Cyclization to form the fused pyrimidine ring |
This table presents a generalized pathway based on known syntheses of oxazolo[5,4-d]pyrimidines from 5-amino-oxazole precursors.
Stereochemical Aspects in Derivatization
A thorough review of the scientific literature did not yield specific research findings concerning the stereochemical aspects of derivatization reactions of this compound. Investigations into stereoselective hydrolysis of the ester, asymmetric synthesis of derivatives, or the use of the molecule as a chiral ligand did not provide pertinent data directly involving this specific compound. Therefore, this section cannot be elaborated upon with detailed research findings at this time.
Theoretical and Computational Chemistry Studies
Electronic Structure and Molecular Geometry via Quantum Chemical Methods (DFT, Ab Initio)
Quantum chemical methods, particularly Density Functional Theory (DFT) and Ab Initio calculations, are fundamental in determining the electronic structure and three-dimensional geometry of molecules. These calculations solve the Schrödinger equation for a given molecular system, yielding optimized geometries, bond lengths, and bond angles.
For heterocyclic systems such as oxazoles, DFT methods like B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. nih.gov While specific computational studies for Ethyl 3-phenyl-1,2-oxazole-4-carboxylate are not abundant, data from crystal structure analysis of the closely related isomer, ethyl 5-phenylisoxazole-3-carboxylate, provides valuable experimental parameters for its geometry. researchgate.net The molecule is observed to be nearly planar, with a very small dihedral angle of 0.5(1)° between the phenyl and isoxazole (B147169) rings. researchgate.net The ester group adopts an extended conformation, remaining almost coplanar with the isoxazole ring. researchgate.net
Ab initio and DFT studies on similar pyrrole (B145914) derivatives have also been used to study the geometry of isolated molecules, showing good correlation with experimental X-ray diffraction data. researchgate.net The optimized structural parameters for a molecule like this compound would be expected to align with these findings.
Table 1: Representative Geometric Parameters for Phenyl-isoxazole Systems Note: Data is based on the crystal structure of the related isomer, ethyl 5-phenylisoxazole-3-carboxylate, as a model.
| Parameter | Description | Value |
| Dihedral Angle (Phenyl-Isoxazole) | Torsion angle between the phenyl and isoxazole rings. | ~0.5° researchgate.net |
| Conformation (Ester Group) | Spatial arrangement of the ethyl carboxylate group relative to the ring. | Extended, nearly coplanar researchgate.net |
| Planarity | Overall deviation of the molecule from a flat structure. | Nearly planar researchgate.net |
Reactivity Predictions and Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for predicting molecular reactivity. It visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions susceptible to electrophilic and nucleophilic attack. nih.gov
In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are prone to attack by electrophiles. nih.govresearchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. nih.gov For this compound, the MEP map would be expected to show:
Negative Potential: Concentrated around the electronegative atoms: the nitrogen and oxygen of the oxazole (B20620) ring, and the carbonyl oxygen of the ester group. These are the primary sites for interactions with protons or other electrophiles. nih.govresearchgate.net
Positive Potential: Located on the hydrogen atoms of the phenyl ring and the ethyl group.
These predictions help in understanding the intermolecular interactions and the most probable sites for chemical reactions.
Table 2: Predicted Reactive Sites from Electrostatic Potential
| Site | Predicted Potential | Type of Attack Favored |
| Oxazole Ring Nitrogen | Negative (Electron-Rich) | Electrophilic |
| Oxazole Ring Oxygen | Negative (Electron-Rich) | Electrophilic |
| Carbonyl Oxygen (Ester) | Negative (Electron-Rich) | Electrophilic |
| Aromatic & Aliphatic Hydrogens | Positive (Electron-Poor) | Nucleophilic |
Conformational Landscape Analysis
The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For this compound, key conformational degrees of freedom include the rotation around the single bond connecting the phenyl ring to the oxazole ring and the bonds within the ethyl carboxylate substituent.
Analysis of a related isomer, ethyl 5-phenylisoxazole-3-carboxylate, reveals that the molecule is almost planar, with the ester moiety adopting an extended conformation. researchgate.net This suggests that a planar or near-planar conformation is energetically favorable. Computational studies can map the potential energy surface by systematically rotating these bonds to identify the global and local energy minima, which correspond to the most stable conformers. Such analyses, often performed using DFT methods, are critical for understanding how the molecule's shape influences its interactions and properties. A study on benzoxazole (B165842) derivatives used DFT calculations to shed light on reaction mechanisms, which inherently involves understanding the conformational preferences of reactants and intermediates. marmara.edu.tr
Reaction Pathway Energetics and Mechanistic Insights from Computational Modeling
Computational modeling is indispensable for elucidating complex reaction mechanisms. By calculating the Gibbs free energies of reactants, transition states, and products, chemists can map out the most energetically favorable reaction pathways.
For example, quantum-chemical modeling of the formation of a related 3-phenyl-5-methyl-1,2,4-oxadiazole was performed using the AM1 method to study the interaction of N-hydroxybenzamidine with acetyl chloride. chemintech.ru This type of study calculates the energy of intermediate particles and transition states to determine the most likely reaction sequence, such as acylation and subsequent cyclization. chemintech.ruresearchgate.net Similarly, the mechanism of reactions involving related nitro-enoates has been investigated using DFT calculations, which ruled out certain postulated pathways (like a Diels-Alder cycloaddition) in favor of a zwitterionic intermediate pathway by comparing the activation energies. mdpi.com These computational approaches could be applied to model the synthesis of this compound, providing detailed mechanistic insights into the ring-forming cyclization step and helping to optimize reaction conditions.
Substituent Effects on Aromaticity and Reactivity of the Oxazole Ring
The electronic properties of the oxazole ring are significantly influenced by the nature and position of substituents on the attached phenyl ring. These effects can be quantitatively assessed using computational methods. Aromaticity, for instance, can be evaluated using the Nucleus-Independent Chemical Shift (NICS) criterion, where more negative NICS values indicate higher aromaticity. researchgate.net
A theoretical study on 1,3-azole systems, including oxazole, using DFT (B3LYP/6-31G(d,p)) revealed key trends:
The introduction of a second heteroatom (like nitrogen in oxazole, compared to furan) generally decreases aromaticity. researchgate.net
This decreased aromaticity can be regained or enhanced by the substitution of strong electron-withdrawing groups (EWGs) like a nitro group (-NO2). researchgate.net
The enhancement of aromaticity is most pronounced when the substituent is at position 4 of the oxazole ring. researchgate.net
The frontier molecular orbital energies (HOMO and LUMO) also correlate with these effects. Generally, more aromatic systems, such as those with EWGs, possess lower HOMO and LUMO energies. researchgate.net These findings are critical for tuning the reactivity of the oxazole ring in this compound for various applications.
Table 3: Substituent Effects on the Aromaticity (NICS(0) Values) of a Model Oxazole Ring Note: Data from a general study on 1,3-azoles, demonstrating the principle of substituent effects. researchgate.net
| Substituent | Position on Oxazole Ring | NICS(0) Value (ppm) | Effect on Aromaticity |
| -NO2 | 2 | -13.12 | Increase |
| -NO2 | 4 | -15.76 | Strong Increase |
| -NO2 | 5 | -11.98 | Increase |
| -F | 2 | -12.14 | Increase |
| -F | 4 | -13.68 | Strong Increase |
| -F | 5 | -11.49 | Increase |
| -NH2 | 2 | -11.27 | Slight Increase |
| -NH2 | 4 | -12.14 | Increase |
| -NH2 | 5 | -11.17 | Slight Increase |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-phenyl-1,2-oxazole-4-carboxylate, and how can reaction progress be monitored?
- Methodology : Synthesis typically involves cyclization reactions under controlled conditions. For example, analogous oxazole derivatives are synthesized using Bredereck reagent (N,N-dimethylformamide acetal) with heating at 50°C for 2 hours, followed by recrystallization from ethanol to purify the product .
- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress and confirming product identity. NMR can detect characteristic signals for the oxazole ring (e.g., δ 6.5–7.5 ppm for aromatic protons) and ester groups (δ 1.2–1.4 ppm for ethyl CH3) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- Infrared (IR) spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester).
- Single-crystal X-ray diffraction for unambiguous structural determination. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 11.55 Å, b = 12.47 Å) have been reported for similar compounds .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Experimental Design :
- In vitro assays : Test antimicrobial activity using broth microdilution (MIC values against Staphylococcus aureus or Escherichia coli).
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anticancer potential.
- Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only negative controls .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise?
- Refinement Workflow :
Data collection : Use MoKα radiation (λ = 0.71073 Å) to collect intensity data.
Structure solution : Employ direct methods (e.g., SHELXD) for phase determination.
Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically added geometrically.
- Challenges : Handling twinned crystals or disordered solvent molecules may require constraints or split-site modeling. SHELXPRO can interface with visualization tools like Mercury for validation .
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
- Structure-Activity Relationship (SAR) Study :
- Derivative synthesis : Replace the phenyl group with electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH3) substituents.
- Bioactivity comparison : Derivatives like Ethyl 5-(substituted phenyl)-3-methylisoxazole-4-carboxylate show enhanced antimicrobial properties, suggesting electron-deficient aromatic rings improve target binding .
- Data Analysis : Use statistical tools (e.g., PCA or regression models) to correlate substituent electronic parameters (Hammett σ) with activity trends.
Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?
- Troubleshooting Strategies :
- Reaction replication : Ensure strict control of temperature, solvent purity, and reagent stoichiometry.
- Analytical validation : Cross-check NMR and HRMS data with published spectra.
- Meta-analysis : Compare crystallographic data (e.g., unit cell parameters) across studies to identify batch-specific impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
